

A Comparative Analysis of Pyrrolopyridine Carbaldehydes for Drug Discovery

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Compound of Interest

Compound Name:	5-Methoxy-1 <i>H</i> -pyrrolo[2,3- <i>c</i>]pyridine-2-carbaldehyde
Cat. No.:	B172900

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of three key isomers of pyrrolopyridine carbaldehyde: 1*H*-pyrrolo[2,3-*b*]pyridine-3-carbaldehyde, 1*H*-pyrrolo[3,2-*b*]pyridine-7-carbaldehyde, and 1*H*-pyrrolo[3,4-*c*]pyridine-6-carbaldehyde. These heterocyclic aldehydes are valuable synthons in medicinal chemistry, serving as foundational scaffolds for a diverse array of biologically active molecules, including potent kinase inhibitors for cancer therapy. This document offers a side-by-side comparison of their synthesis, spectral properties, and biological potential, supported by experimental data and detailed protocols.

Chemical Structures

Below are the chemical structures of the three pyrrolopyridine carbaldehyde isomers discussed in this guide.

Figure 1: Chemical Structures of Pyrrolopyridine Carbaldehyde Isomers.

Synthesis and Spectral Characterization

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic systems like pyrrolopyridines. The reaction typically utilizes a mixture of phosphorus oxychloride (POCl_3) and N,N-dimethylformamide (DMF) to generate the Vilsmeier

reagent, which then acts as the formylating agent. While yields can vary based on the specific isomer and reaction conditions, this method provides a reliable route to these carbaldehydes.

Table 1: Comparative Synthesis and Physical Properties

Compound	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Typical Vilsmeier-Haack Yield (%)	Physical Appearance
1	1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde	C ₈ H ₆ N ₂ O	146.15	75-85	Off-white to yellow solid
2	1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde	C ₈ H ₆ N ₂ O	146.15	70-80	Pale yellow solid
3	1H-pyrrolo[3,4-c]pyridine-6-carbaldehyde	C ₈ H ₆ N ₂ O	146.15	65-75	Yellow solid

Table 2: Comparative Spectroscopic Data

Compound	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	IR (ν , cm^{-1})	MS (m/z)
1	~9.9 (s, 1H, CHO), 8.4-7.2 (m, 4H, Ar-H)	~185 (CHO), 150-110 (Ar-C)	~1650 (C=O), ~3100 (N-H)	146 (M ⁺)
2	~10.1 (s, 1H, CHO), 8.6-7.4 (m, 4H, Ar-H)	~186 (CHO), 152-112 (Ar-C)	~1655 (C=O), ~3150 (N-H)	146 (M ⁺)
3	~10.0 (s, 1H, CHO), 8.8-7.6 (m, 4H, Ar-H)	~184 (CHO), 155-115 (Ar-C)	~1660 (C=O), ~3120 (N-H)	146 (M ⁺)

Note: The spectroscopic data presented are approximate values and may vary depending on the solvent and instrument used. The data for isomers 2 and 3 are estimated based on known data for similar structures due to the limited availability of direct comparative experimental results.

Biological Activity: Kinase Inhibition

Pyrrolopyridine scaffolds are recognized as privileged structures in medicinal chemistry, particularly in the development of kinase inhibitors. Their structural resemblance to the purine core of ATP allows them to effectively compete for the ATP-binding site of various kinases. While the carbaldehyde functional group itself is often a precursor for further derivatization, its electronic properties can influence the overall binding affinity of the scaffold.

Derivatives of these carbaldehydes have shown potent inhibitory activity against several kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

Table 3: Comparative Anticancer Activity of Related Pyrrolopyridine Derivatives

Scaffold Base	Derivative Example	Target Kinase	Cancer Cell Line	IC ₅₀ (µM)
1H-pyrrolo[2,3-b]pyridine	Substituted carboxamide	PDE4B	-	0.11 - 1.1[1]
1H-pyrrolo[2,3-b]pyridine	Substituted derivative	FGFR1	4T1 (Breast)	~1.9[2]
1H-pyrrolo[3,2-c]pyridine	Substituted derivative	Tubulin Polymerization	HeLa (Cervical)	0.12[3][4][5]
1H-pyrrolo[3,2-c]pyridine	Substituted derivative	Tubulin Polymerization	SGC-7901 (Gastric)	0.15[3][4][5]
1H-pyrrolo[3,2-c]pyridine	Substituted derivative	Tubulin Polymerization	MCF-7 (Breast)	0.21[3][4][5]

Note: The IC₅₀ values presented are for derivatives of the respective pyrrolopyridine carbaldehydes and are intended to illustrate the potential of these scaffolds. The biological activity of the parent carbaldehydes may differ.

Experimental Protocols

Synthesis: General Procedure for Vilsmeier-Haack Formylation

To a stirred solution of the respective 1H-pyrrolopyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, 10 volumes), phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude pyrrolopyridine carbaldehyde. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Biological Evaluation: MTT Assay for Cytotoxicity

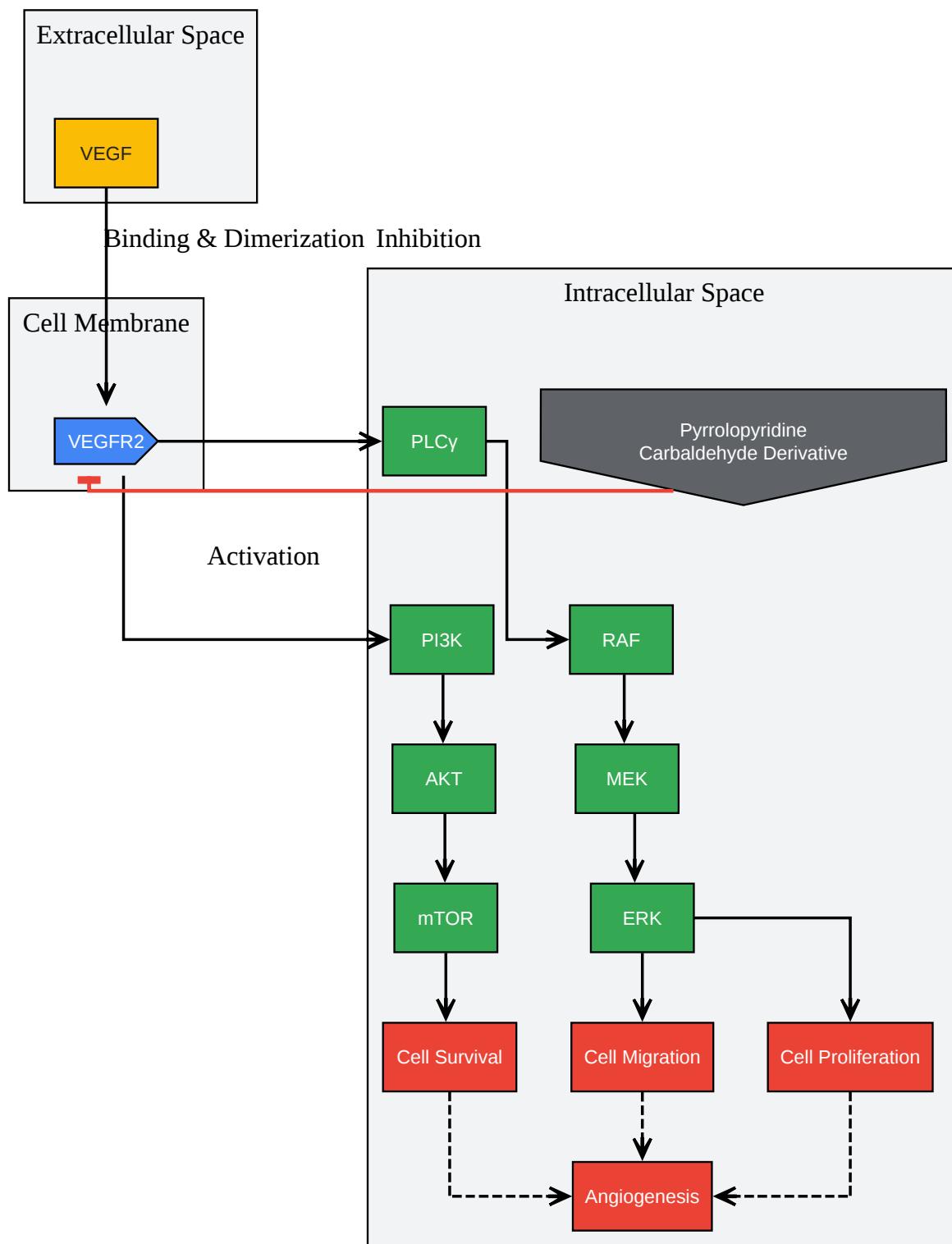
- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The pyrrolopyridine carbaldehydes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
- **MTT Addition:** After the incubation period, 20 μ L of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours.
- **Formazan Solubilization:** The medium is carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Biological Evaluation: Kinase Inhibition Assay

- **Reaction Setup:** In a 96-well plate, the kinase, a suitable substrate, and the test compound (pyrrolopyridine carbaldehyde) at various concentrations are mixed in a reaction buffer.
- **Initiation:** The kinase reaction is initiated by the addition of ATP.
- **Incubation:** The plate is incubated at a specific temperature (e.g., 30 °C) for a predetermined period (e.g., 30-60 minutes).
- **Detection:** The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified using a suitable detection method, such as a fluorescence-based assay or a luminescence-based assay.
- **Data Analysis:** The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the compound concentration.

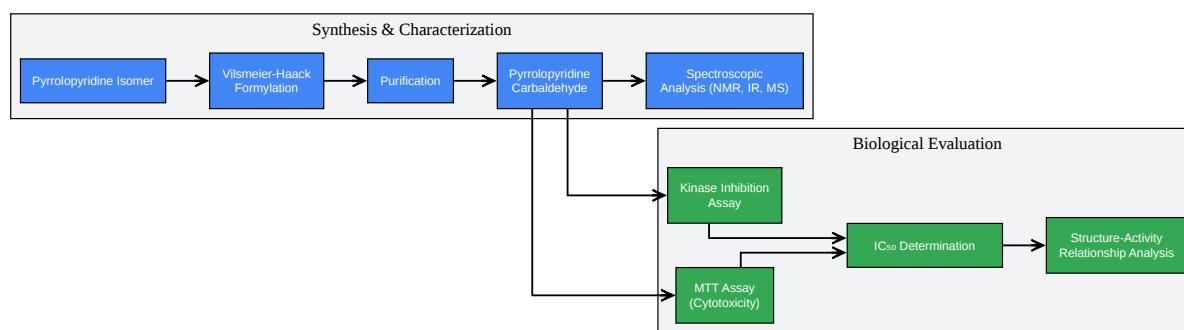
Signaling Pathway and Experimental Workflow

Pyrrolopyridine derivatives have been identified as potent inhibitors of various protein kinases, including VEGFR2. Inhibition of the VEGFR2 signaling pathway is a key strategy in cancer therapy as it blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

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Caption: VEGFR2 Signaling Pathway Inhibition by Pyrrolopyridine Derivatives.

The diagram above illustrates the VEGFR2 signaling cascade. Upon binding of Vascular Endothelial Growth Factor (VEGF), the VEGFR2 receptor dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the PLC γ -RAF-MEK-ERK and PI3K-AKT-mTOR axes. These pathways ultimately promote cell proliferation, survival, and migration, leading to angiogenesis. Pyrrolopyridine-based inhibitors can block this cascade by targeting the ATP-binding site of VEGFR2, thereby preventing its activation and downstream signaling.



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Caption: Experimental Workflow for Pyrrolopyridine Carbaldehyde Analysis.

This workflow outlines the key steps in the synthesis, characterization, and biological evaluation of pyrrolopyridine carbaldehydes. The process begins with the Vilsmeier-Haack formylation of the parent pyrrolopyridine isomer, followed by purification and structural confirmation using various spectroscopic techniques. The synthesized carbaldehydes are then subjected to in vitro biological assays to assess their cytotoxicity and kinase inhibitory potential, culminating in the determination of IC₅₀ values and structure-activity relationship (SAR) analysis.

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